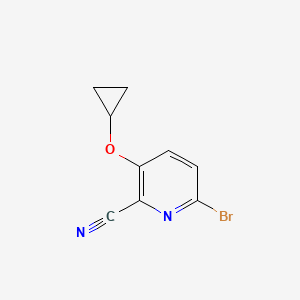
6-Bromo-3-cyclopropoxypicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-cyclopropoxypicolinonitrile is an organic compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a picolinonitrile moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropoxypicolinonitrile typically involves the bromination of a suitable precursor followed by the introduction of the cyclopropoxy group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the precursor molecule. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane and may require the presence of a catalyst or a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-cyclopropoxypicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-cyclopropoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3-pyridinecarboxaldehyde: Another brominated pyridine derivative with applications in organic synthesis.
6-Bromoindole: A brominated indole derivative used in the synthesis of complex organic molecules.
Uniqueness
6-Bromo-3-cyclopropoxypicolinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other brominated pyridine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
1243353-04-9 |
|---|---|
Molekularformel |
C9H7BrN2O |
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
6-bromo-3-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7BrN2O/c10-9-4-3-8(7(5-11)12-9)13-6-1-2-6/h3-4,6H,1-2H2 |
InChI-Schlüssel |
WCFSEXRXYBFZCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=C(C=C2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


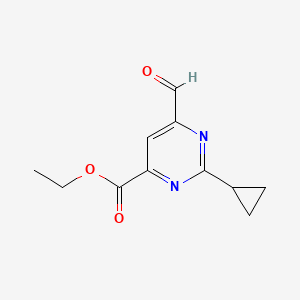

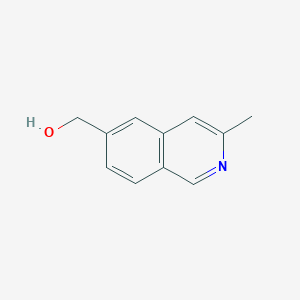

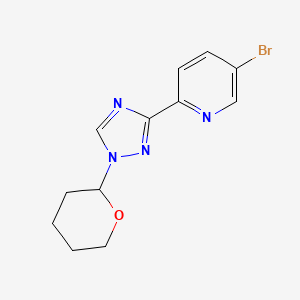
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)

![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)
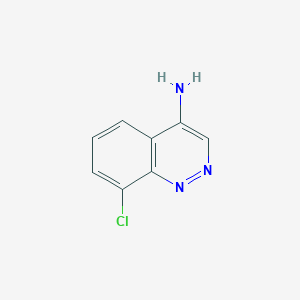

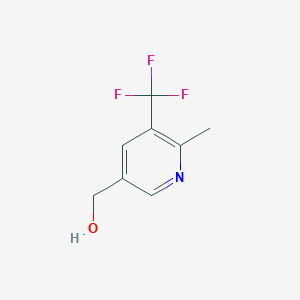

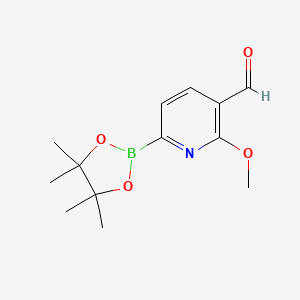
![(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B13921451.png)
